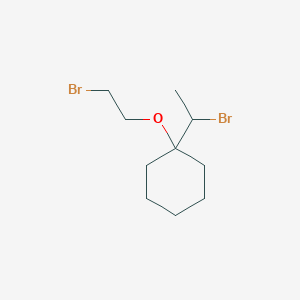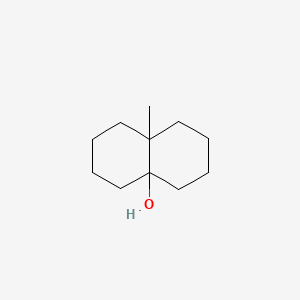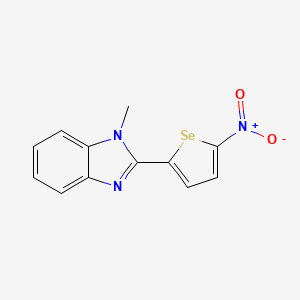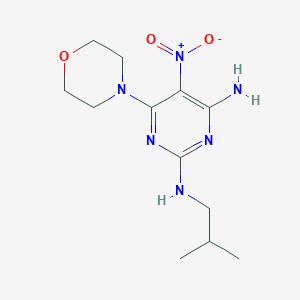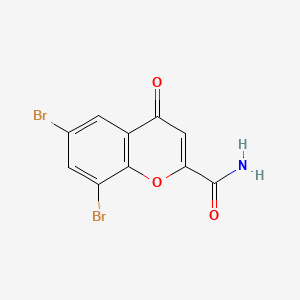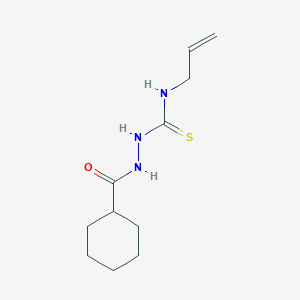![molecular formula C19H16F2N4O4S2 B14143787 N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide CAS No. 735318-38-4](/img/structure/B14143787.png)
N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazine core, which is known for its biological activity, and a difluoromethylsulfanyl group, which can enhance the compound’s stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Difluoromethylsulfanyl Group: This step involves the introduction of the difluoromethylsulfanyl group onto the phenyl ring. This can be achieved through nucleophilic substitution reactions using difluoromethylthiolating agents.
Sulfamoylation: The sulfamoyl group is introduced through a reaction with sulfamoyl chloride or other suitable reagents.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through amide bond formation reactions using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It can be used as a tool compound to study biological pathways involving pyridazine derivatives.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and other advanced materials.
Mécanisme D'action
The mechanism of action of N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group can enhance binding affinity and selectivity, while the pyridazine core can interact with active sites through hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-difluoromethylsulfanyl-phenyl)-3-thiophen-2-yl-acrylamide: This compound shares the difluoromethylsulfanyl group but has a different core structure.
N-substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfamoyl group and have been studied for their enzyme inhibitory activity.
Uniqueness
N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide is unique due to its combination of a pyridazine core with both difluoromethylsulfanyl and sulfamoyl groups. This combination can provide enhanced stability, bioavailability, and specific biological activity compared to similar compounds .
Propriétés
Numéro CAS |
735318-38-4 |
|---|---|
Formule moléculaire |
C19H16F2N4O4S2 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16F2N4O4S2/c1-11-2-3-13(22-18(27)15-8-9-17(26)24-23-15)10-16(11)31(28,29)25-12-4-6-14(7-5-12)30-19(20)21/h2-10,19,25H,1H3,(H,22,27)(H,24,26) |
Clé InChI |
HUOJHYLKAYKNSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=NNC(=O)C=C2)S(=O)(=O)NC3=CC=C(C=C3)SC(F)F |
Solubilité |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
![(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury](/img/structure/B14143734.png)
![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)
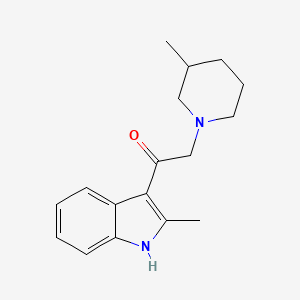
![3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14143745.png)
